2,2'-(Octan-2-ylimino)diethanol
Description
2,2'-(Octan-2-ylimino)diethanol (CAS No. 15520-05-5), also known as octyldiethanolamine, is a nitrogen-containing diethanolamine derivative with the molecular formula C₁₂H₂₇NO₂ . Structurally, it consists of an octyl chain (C₈H₁₇) linked to two ethanolamine groups via an imino group. This compound is synthesized through the reaction of octylamine with ethylene oxide or via condensation reactions under controlled conditions . It is commonly utilized in surfactants, corrosion inhibitors, and as an intermediate in macrocyclic compound synthesis .
Key physicochemical properties include:
- Molecular weight: 229.35 g/mol
- Appearance: Colorless to pale yellow liquid
- Solubility: Miscible in polar solvents (e.g., water, ethanol) due to hydroxyl and amine functional groups .
Properties
CAS No. |
10026-76-3 |
|---|---|
Molecular Formula |
C12H27NO2 |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(octan-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H27NO2/c1-3-4-5-6-7-12(2)13(8-10-14)9-11-15/h12,14-15H,3-11H2,1-2H3 |
InChI Key |
NUCZOIATZLEWPH-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)N(CCO)CCO |
Canonical SMILES |
CCCCCCC(C)N(CCO)CCO |
Other CAS No. |
10026-76-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variants
n-Hexyl-2,2'-iminodiethanol (CAS No. 6752-33-6)
- Formula: C₁₀H₂₃NO₂
- Molecular weight : 189.30 g/mol
- Key difference : Shorter hexyl (C₆H₁₃) chain reduces hydrophobicity compared to the octyl variant. This results in lower viscosity and enhanced water solubility .
- Applications : Less prevalent in industrial surfactants but used in niche polymer synthesis .
Stearyldiethanolamine (2,2'-(Octadecylazanediyl)diethanol)
- Formula: C₂₂H₄₇NO₂
- Molecular weight : 357.62 g/mol
- Key difference : Longer stearyl (C₁₈H₃₇) chain increases hydrophobicity, making it suitable for antimicrobial coatings and hydrophobic film formulations .
- Melting point : Higher than octyl derivatives (>100°C) due to increased van der Waals interactions .
Comparative Data Table
Aromatic vs. Aliphatic Substituents
2,2′-(Phenylimino)diethanol
- Formula: C₁₀H₁₅NO₂
- Molecular weight : 181.23 g/mol
- Key difference : A phenyl group introduces rigidity and π-π interactions, reducing solubility in water but enhancing thermal stability.
- Melting point : 56–57°C , higher than aliphatic analogs due to crystalline packing.
- Applications : Precursor for iodinated compounds and macrocycles .
2,2′-[(4-Methoxyphenyl)azanediyl]diethanol
- Formula: C₁₁H₁₇NO₃
- Molecular weight : 211.26 g/mol
- Key difference : Methoxy (-OCH₃) group increases electron density, altering reactivity in electrophilic substitutions.
- Melting point : 70–71°C , higher than phenyl derivative due to polar substituent.
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